![molecular formula C14H19BrO2 B14276823 Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- CAS No. 138107-19-4](/img/structure/B14276823.png)
Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- is an organic compound with the molecular formula C14H19BrO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a 6-bromohexyl group through an ether linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiocyanates, or ethers.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ketone group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the ketone group is converted to an alcohol through the addition of hydrogen atoms .
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]- can be compared with other similar compounds such as:
Ethanone, 1-(4-bromophenyl)-: Similar structure but lacks the 6-bromohexyl group, making it less versatile in nucleophilic substitution reactions.
Ethanone, 1-(4-ethoxyphenyl)-: Contains an ethoxy group instead of a 6-bromohexyl group, leading to different reactivity and applications.
Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group instead of a 6-bromohexyl group, resulting in different physical and chemical properties.
Eigenschaften
CAS-Nummer |
138107-19-4 |
|---|---|
Molekularformel |
C14H19BrO2 |
Molekulargewicht |
299.20 g/mol |
IUPAC-Name |
1-[4-(6-bromohexoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H19BrO2/c1-12(16)13-6-8-14(9-7-13)17-11-5-3-2-4-10-15/h6-9H,2-5,10-11H2,1H3 |
InChI-Schlüssel |
ZLWGMOVFWZEGOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



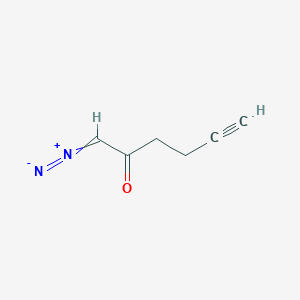


![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)

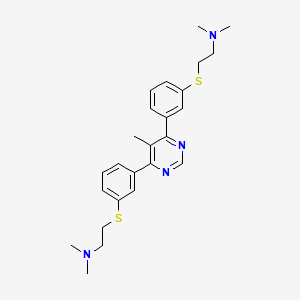
![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
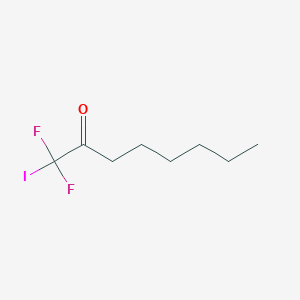
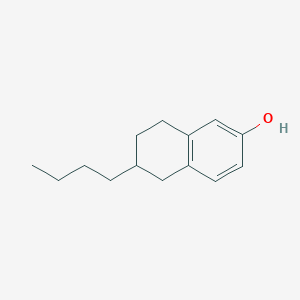
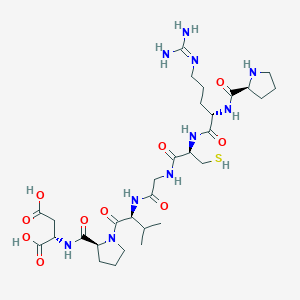
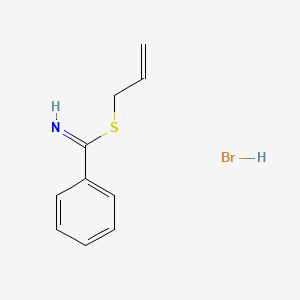
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
